molecular formula C10H4ClFN2O B11882755 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- CAS No. 61338-38-3

3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy-

Cat. No.: B11882755
CAS No.: 61338-38-3
M. Wt: 222.60 g/mol
InChI Key: NBENHALWQBYGIT-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile derivatives are a class of heterocyclic compounds with significant pharmacological and material science applications. The compound 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile features a quinoline backbone substituted with chloro (C8), fluoro (C6), hydroxyl (C4), and nitrile (C3) groups.

Properties

IUPAC Name

8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2O/c11-8-2-6(12)1-7-9(8)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBENHALWQBYGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640879
Record name 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-38-3
Record name 8-Chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61338-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- involves several steps. One common method includes the cyclization of appropriate precursors followed by halogenation and nitrile formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial production methods often utilize large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity of the compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline core facilitates nucleophilic displacement of halogen substituents under specific conditions:

  • Fluoro Group (C6) : Displacement with amines, alkoxides, or thiols occurs under thermal conditions. For example:

    • Reaction with piperazine derivatives in 2-ethoxyethanol at 115°C yields 6-substituted analogs (e.g., 6-piperazinyl derivatives) .

    • Thiols (e.g., benzylthiol) displace the fluoro group in polar aprotic solvents like DMF, forming thioether linkages .

  • Chloro Group (C8) : Requires harsher conditions (e.g., Pd-catalyzed cross-coupling). For instance:

    • Suzuki coupling with arylboronic acids in dioxane using PdCl₂(dppf) and K₃PO₄ yields biaryl derivatives .

Data Table: SNAr Reactions

PositionReagentConditionsProductYieldSource
C6-F4-Methylpiperazine2-ethoxyethanol, 115°C, 45m6-(4-Methylpiperazinyl) derivative72%
C6-FBenzylthiolDMF, 80°C, 2h6-Benzylthio derivative68%
C8-ClPhenylboronic acidPdCl₂(dppf), K₃PO₄, dioxane8-Phenyl derivative65%

Hydroxy Group Modification

The 4-hydroxy group undergoes phosphorylation or alkylation:

  • Phosphorylation : Treatment with POCl₃ converts the hydroxy group to a chloro substituent, enabling further substitutions .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions forms 4-alkoxy derivatives .

Example Reaction:

8-Chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrilePOCl3,Δ8-Chloro-6-fluoro-4-chloro-3-quinolinecarbonitrile\text{8-Chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile} \xrightarrow{\text{POCl}_3, \Delta} \text{8-Chloro-6-fluoro-4-chloro-3-quinolinecarbonitrile}

Yield: 85–90% .

Formation of Polycyclic Derivatives

The nitrile group participates in cyclodehydration reactions:

  • Heating with phosphorus oxychloride induces cyclization to form quinazolinones or fused heterocycles .

  • Ugi four-component reactions (Ugi-4CR) with isocyanides and amines generate polycyclic quinazolinones .

Data Table: Cyclization Reactions

ReagentsConditionsProductYieldSource
POCl₃, DMF105°C, 1h4-Chloro-quinazolinone84%
Isocyanide, amine, aldehydeMeOH, 60°C, 24hPolycyclic quinazolinone40–65%

Nitrile Reduction

The C3 nitrile can be reduced to an amine using catalysts like Raney nickel or LiAlH₄, though this reaction is less common due to competing side reactions .

Oxidation

The 4-hydroxy group is resistant to mild oxidation but forms a ketone under strong oxidants (e.g., KMnO₄).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with aryl amines introduces diverse substituents at C4 or C8:

  • Example: Reaction with 4-phenoxyaniline using Pd(OAc)₂/Xantphos forms 4-anilino derivatives .

Example Reaction:

8-Chloro-6-fluoro-4-chloro-3-quinolinecarbonitrile+4-PhenoxyanilinePd(OAc)2,Xantphos4-(4-Phenoxyanilino) derivative\text{8-Chloro-6-fluoro-4-chloro-3-quinolinecarbonitrile} + \text{4-Phenoxyaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(4-Phenoxyanilino) derivative}

Yield: 70–75% .

Key Mechanistic Insights

  • SNAr Reactivity : Fluoro at C6 is more reactive than chloro at C8 due to lower bond dissociation energy .

  • Steric Effects : Bulky substituents at C6/C8 hinder cyclization but favor cross-coupling .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-quinolinecarbonitrile, including 8-chloro-6-fluoro-4-hydroxy-, exhibit promising anticancer properties. These compounds are known to inhibit specific protein tyrosine kinases (PTKs), which play a crucial role in the regulation of cell growth and proliferation. Inhibition of PTKs can lead to the suppression of tumor growth and is particularly relevant in the treatment of cancers characterized by deregulated signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that quinoline derivatives can exhibit significant antibacterial and antifungal effects. For instance, compounds similar to 3-quinolinecarbonitrile have demonstrated effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting potential applications in treating infectious diseases .

Inhibition of Protein Kinases

3-Quinolinecarbonitrile derivatives are being explored as inhibitors of ACK1/TNK2, a protein kinase involved in hormone-refractory cancers. The modification of the quinoline structure has led to compounds with enhanced inhibitory activity against this kinase, indicating their potential as therapeutic agents for specific cancer types .

Structure-Activity Relationship

The presence of electron-withdrawing groups such as chlorine and fluorine in the structure of 3-quinolinecarbonitrile significantly influences its biological activity. The incorporation of these halogens enhances the compound's reactivity and binding affinity to biological targets, which is critical for its effectiveness as an anticancer or antimicrobial agent .

Synthesis and Chemical Manufacturing

In addition to its medicinal applications, 3-quinolinecarbonitrile is utilized as a building block in organic synthesis. Its unique chemical properties make it suitable for producing more complex molecules used in pharmaceuticals and agrochemicals. The synthesis often involves multi-step processes that require careful control of reaction conditions to ensure high yields .

Development of New Pharmaceuticals

The ongoing research into quinoline derivatives has led to the development of novel pharmaceuticals targeting various diseases beyond cancer, including inflammatory conditions and infectious diseases. The versatility of quinoline-based compounds allows for modifications that can enhance their therapeutic profiles .

Case Studies and Research Findings

Study Findings Application
Wilks A.F., Adv.Identified efficacy in inhibiting PTKs leading to reduced tumor growth in vitroAnticancer therapy
RSC AdvancesDemonstrated significant antimicrobial activity against multiple strainsAntimicrobial treatment
PMC4605435Showed improved ACK1 inhibition with structural modificationsTargeted cancer therapies

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile with structurally related quinolinecarbonitriles:

Compound Name CAS No. Substituents (Positions) Molecular Formula Key Properties/Applications
8-Chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile Not listed Cl (C8), F (C6), OH (C4), CN (C3) C₁₀H₅ClFN₂O Hypothesized solubility enhancement via hydroxyl group; potential kinase inhibition (inferred from bosutinib)
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile 1823500-08-8 Cl (C4), F (C8), OCH₃ (C6), CN (C3) C₁₁H₇ClFN₂O Higher lipophilicity due to methoxy; used in kinase inhibitor research
4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE 263149-10-6 Cl (C4), OH (C7), OCH₃ (C6), CN (C3) C₁₁H₇ClN₂O₂ Anticancer candidate; hydroxyl group enhances hydrogen-bonding capacity
Bosutinib (4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazinyl)propoxy]-3-quinolinecarbonitrile) 380843-75-4 Complex substituents (C4, C6, C7) C₂₆H₂₉Cl₂N₅O₃ FDA-approved tyrosine kinase inhibitor; targets BCR-ABL and SRC kinases

Physicochemical Properties

  • Solubility: The hydroxyl group at C4 in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., 4-chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile) .

Biological Activity

3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- (CAS No. 61338-38-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Antimicrobial Activity

Research has demonstrated that 3-Quinolinecarbonitrile derivatives exhibit notable antimicrobial properties. A study indicated that these compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10-50 µg/mL, suggesting moderate to high efficacy .

Microorganism MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa40

Anticancer Activity

3-Quinolinecarbonitrile has also been investigated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)10

Antiviral Activity

Recent findings suggest that 3-Quinolinecarbonitrile exhibits antiviral properties against certain viruses, including influenza and HIV. The compound was shown to inhibit viral replication in vitro, with an effective concentration range of 5-25 µM .

The biological activities of 3-Quinolinecarbonitrile are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound interferes with key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
  • Antiviral Mechanisms : The compound may disrupt viral entry or replication processes within host cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a formulation containing 3-Quinolinecarbonitrile in patients with recurrent bacterial infections. Results showed a significant reduction in infection rates compared to a placebo group, highlighting its potential as an antimicrobial agent .

Case Study 2: Cancer Treatment

In a preclinical study, mice bearing tumors treated with 3-Quinolinecarbonitrile exhibited reduced tumor growth compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its use as a potential anticancer drug .

Q & A

Q. What are the optimal synthetic routes for 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- and its derivatives?

The compound is synthesized via ethylation of intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency and regioselectivity.
  • Catalysts : Bu₄NI influences product distribution, favoring N-alkylation over O-alkylation .
  • Thermal conditions : Heating in DMSO at controlled temperatures (e.g., 80–100°C) minimizes side reactions.
  • Derivatization : Tricyclic fluoroquinolones are synthesized by cyclization with thiazeto groups, highlighting regioselective challenges .

Q. How is the structural characterization of this compound performed?

A multi-technique approach is critical:

  • X-ray crystallography : Reveals intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl hydrogen bonds) that dictate packing arrangements .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C6, chlorine at C8).
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks).
  • IR spectroscopy : Detects functional groups (e.g., nitrile stretch ~2220 cm⁻¹) .

Q. What in-vitro biological activities have been reported?

Derivatives exhibit moderate to promising antimicrobial activity:

Strain Activity (MIC, μg/mL) Reference
S. aureus (Gram+)2–8
E. coli (Gram–)16–32
C. albicans (fungal)64–128
Activity correlates with substituent electronegativity and spatial positioning.

Advanced Research Questions

Q. How do solvent and catalyst choices influence reaction outcomes and product distribution?

  • Solvent polarity : DMSO stabilizes transition states, favoring N-alkylation (e.g., Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate). Nonpolar solvents may promote O-alkylation byproduct formation .
  • Bu₄NI role : Acts as a phase-transfer catalyst, enhancing nucleophilicity of the quinoline nitrogen.
  • Thermodynamic vs. kinetic control : Higher temperatures (e.g., 100°C) favor thermodynamically stable products, while lower temperatures (<80°C) trap kinetic intermediates .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Substituent variability : Nitro groups at C8 (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) enhance Gram– activity but reduce solubility, leading to conflicting MIC values across studies .
  • Resolution strategies :
    • Standardize testing protocols (e.g., broth microdilution per CLSI guidelines).
    • Conduct comparative studies with structurally analogous compounds.
    • Use computational models (e.g., QSAR) to predict bioactivity trends .

Q. What are the mechanistic insights into the antimicrobial action of this compound?

  • Target inhibition : Fluoroquinolone derivatives typically inhibit DNA gyrase and topoisomerase IV. The 8-chloro-6-fluoro substitution may enhance DNA-binding affinity .
  • Resistance mechanisms : Structural modifications (e.g., cyclopropyl at N1) reduce susceptibility to efflux pumps in resistant strains .
  • In-silico docking : Molecular dynamics simulations can map interactions with enzyme active sites (e.g., GyrA subunit).

Q. How can regioselectivity challenges in derivative synthesis be addressed?

  • Protecting groups : Temporarily block reactive sites (e.g., 4-hydroxy group) to direct alkylation to nitrogen .
  • Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) enable selective cross-couplings for C3 modifications.
  • Computational guidance : DFT calculations predict reactive sites and transition-state geometries to optimize conditions .

Q. What analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.
  • Elemental analysis : Verify C, H, N, Cl, F content (±0.3% theoretical).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate formation .

Data Contradictions and Mitigation Strategies

Issue Possible Cause Resolution
Variable antimicrobial MIC valuesStrain-specific resistance genesUse isogenic mutant strains for testing
Inconsistent crystallinityPolymorphism in solid-stateRecrystallize from multiple solvents
Discrepant NMR shiftsSolvent polarity effectsStandardize deuterated solvents (e.g., DMSO-d6)

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